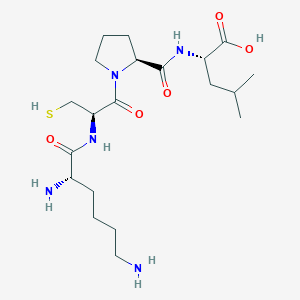![molecular formula C20H26O3Si B14241597 Triethoxy[4-(2-phenylethenyl)phenyl]silane CAS No. 188748-64-3](/img/structure/B14241597.png)
Triethoxy[4-(2-phenylethenyl)phenyl]silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Triethoxy[4-(2-phenylethenyl)phenyl]silane is an organosilicon compound characterized by the presence of a silicon atom bonded to three ethoxy groups and a phenyl group substituted with a styryl moiety. This compound is notable for its applications in various fields, including materials science and organic synthesis, due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Triethoxy[4-(2-phenylethenyl)phenyl]silane typically involves the hydrosilylation of styrene derivatives with triethoxysilane. This reaction is catalyzed by transition metals such as platinum or rhodium, which facilitate the addition of the silicon-hydrogen bond across the carbon-carbon double bond of the styrene derivative . The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but is optimized for higher yields and cost-effectiveness. This involves the use of continuous flow reactors and advanced catalytic systems to ensure efficient conversion and scalability .
Chemical Reactions Analysis
Types of Reactions
Triethoxy[4-(2-phenylethenyl)phenyl]silane undergoes various chemical reactions, including:
Hydrosilylation: The addition of silicon-hydrogen bonds to unsaturated organic compounds.
Oxidation: Conversion of the silicon-hydrogen bond to silicon-oxygen bonds.
Substitution: Replacement of ethoxy groups with other nucleophiles.
Common Reagents and Conditions
Hydrosilylation: Catalyzed by platinum or rhodium complexes under inert atmospheres.
Oxidation: Utilizes oxidizing agents such as hydrogen peroxide or peracids.
Substitution: Involves nucleophiles like halides or alkoxides under basic conditions.
Major Products
The major products formed from these reactions include silanols, siloxanes, and various substituted silanes, depending on the specific reaction and conditions employed .
Scientific Research Applications
Triethoxy[4-(2-phenylethenyl)phenyl]silane has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of advanced materials and as a reagent in organic transformations.
Biology: Employed in the modification of biomolecules and surfaces for enhanced biocompatibility.
Medicine: Investigated for its potential in drug delivery systems and as a component in medical devices.
Mechanism of Action
The mechanism of action of Triethoxy[4-(2-phenylethenyl)phenyl]silane involves the interaction of its silicon atom with various substrates. The ethoxy groups can undergo hydrolysis to form silanols, which can further condense to form siloxane bonds. This reactivity is crucial for its applications in surface modification and material synthesis .
Comparison with Similar Compounds
Similar Compounds
Triethoxysilane: A simpler analog with three ethoxy groups bonded to silicon.
Trimethoxy(2-phenylethyl)silane: Similar structure but with methoxy groups instead of ethoxy groups.
Uniqueness
Triethoxy[4-(2-phenylethenyl)phenyl]silane is unique due to the presence of the styryl moiety, which imparts additional reactivity and functionality compared to simpler silanes. This makes it particularly valuable in applications requiring specific interactions with organic substrates .
Properties
CAS No. |
188748-64-3 |
|---|---|
Molecular Formula |
C20H26O3Si |
Molecular Weight |
342.5 g/mol |
IUPAC Name |
triethoxy-[4-(2-phenylethenyl)phenyl]silane |
InChI |
InChI=1S/C20H26O3Si/c1-4-21-24(22-5-2,23-6-3)20-16-14-19(15-17-20)13-12-18-10-8-7-9-11-18/h7-17H,4-6H2,1-3H3 |
InChI Key |
WHRHSYKFXCJLQR-UHFFFAOYSA-N |
Canonical SMILES |
CCO[Si](C1=CC=C(C=C1)C=CC2=CC=CC=C2)(OCC)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


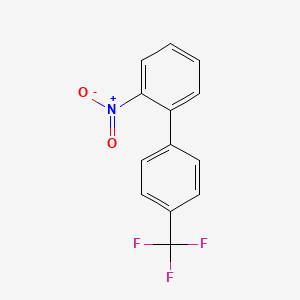
![12,14-Dimethyl-12H,14H-[1,4]benzoxazino[3,2-b]phenoxazine](/img/structure/B14241519.png)
![4-[(4-Hexylphenyl)ethynyl]-2-methyl-1-[(4-propylphenyl)ethynyl]benzene](/img/structure/B14241522.png)
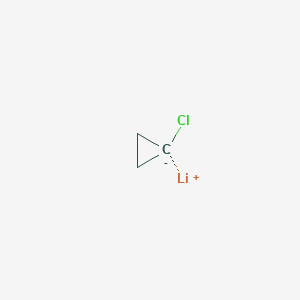

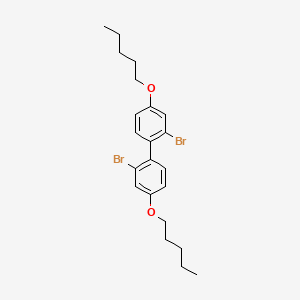
![1-Hexyl-4-[(trimethoxysilyl)methyl]piperazine](/img/structure/B14241541.png)
![4-{[4-(Pent-1-en-1-yl)phenyl]ethynyl}benzonitrile](/img/structure/B14241543.png)
![1-Methyl-2-phenyl-2-azabicyclo[3.1.0]hexane](/img/structure/B14241554.png)
![3-[(1,2,4-Benzotriazin-3-yl)sulfanyl]prop-2-enoic acid](/img/structure/B14241557.png)
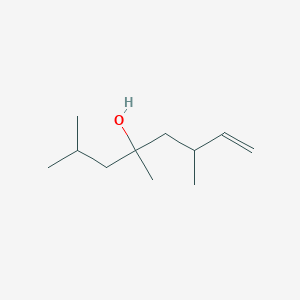
![L-Tyrosine, N-[(1,1-dimethylethoxy)carbonyl]-3-ethynyl-](/img/structure/B14241581.png)
![4'-[(3,7-Dimethyloct-6-en-1-yl)oxy]-4-octyl-5,6-dihydro[1,1'-biphenyl]-3(4H)-one](/img/structure/B14241588.png)
